Cas no 1803596-94-2 (5-benzyl-1,3-oxazinan-2-one)

5-benzyl-1,3-oxazinan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-220282-2.5g |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 95% | 2.5g |
$1791.0 | 2023-09-16 | |
TRC | B703938-50mg |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 50mg |
$ 230.00 | 2022-06-06 | ||
TRC | B703938-10mg |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 10mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-220282-0.5g |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 95% | 0.5g |
$713.0 | 2023-09-16 | |
Enamine | EN300-220282-5.0g |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 95% | 5.0g |
$2650.0 | 2023-02-22 | |
Enamine | EN300-220282-1g |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 95% | 1g |
$914.0 | 2023-09-16 | |
1PlusChem | 1P01ALU9-2.5g |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 95% | 2.5g |
$2276.00 | 2024-06-18 | |
1PlusChem | 1P01ALU9-500mg |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 95% | 500mg |
$828.00 | 2025-03-19 | |
Enamine | EN300-220282-0.25g |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 95% | 0.25g |
$452.0 | 2023-09-16 | |
TRC | B703938-100mg |
5-benzyl-1,3-oxazinan-2-one |
1803596-94-2 | 100mg |
$ 340.00 | 2022-06-06 |
5-benzyl-1,3-oxazinan-2-one 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
5-benzyl-1,3-oxazinan-2-oneに関する追加情報
5-Benzyl-1,3-oxazinan-2-one: A Key Compound in Pharmaceutical Research and Drug Development
5-Benzyl-1,3-oxazinan-2-one (CAS No. 1803596-94-2) represents a significant advancement in the field of medicinal chemistry, offering unique structural properties that have garnered attention for its potential applications in pharmaceutical research and drug development. As a derivative of the oxazinan-2-one scaffold, this compound exhibits a versatile chemical framework that allows for extensive functionalization, making it a valuable candidate for the design of novel therapeutics targeting a wide range of biological pathways and pathophysiological conditions.
Recent studies have highlighted the importance of 5-benzyl-1,3-oxazinan-2-one in the development of antimicrobial agents and anti-inflammatory drugs. The compound's structural features, including the benzyl group and the oxazinan ring, contribute to its ability to modulate enzyme activity and receptor interactions. For example, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-benzyl-1,3-oxazinan-2-one exhibits potent inhibitory activity against COX-2 (cyclooxygenase-2), a key enzyme involved in the inflammatory response. This finding underscores the compound's potential as a lead molecule for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.
The synthetic pathway of 5-benzyl-1,3-oxazinan-2-one has been the focus of several recent investigations, with researchers exploring efficient methods to access this compound for further drug discovery efforts. A 2022 paper in Organic & Biomolecular Chemistry reported a catalytic approach using transition metal catalysts to achieve high-yield synthesis of 5-benzyl-1,3-oxazinan-2-one, highlighting its potential for scalable production in industrial settings. This method not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Additionally, the 5-benzyl-1,3-oxazinan-2-one scaffold has shown promise in the design of antiviral agents, particularly against RNA viruses. A 2024 study published in Antiviral Research investigated the interaction of 5-benzyl-1,3-oxazinan-2-one with viral RNA polymerases, revealing its ability to inhibit viral replication in cell culture models. These findings suggest that the compound could be further optimized for the treatment of respiratory viral infections, including influenza A and coronaviruses.
The pharmacokinetic properties of 5-benzyl-1,3-oxazinan-2-one have also been explored in preclinical studies. Research published in Drug Metabolism and Disposition in 2023 indicated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with high bioavailability and minimal hepatic metabolism. These characteristics are crucial for the development of oral formulations and long-acting therapeutic agents, as they ensure consistent drug delivery and reduced dosing frequency.
Furthermore, the 5-benzyl-1,3-oxazinan-2-one scaffold has been incorporated into the design of targeted drug delivery systems. A 2024 study in Biomaterials described the use of 5-benzyl-1,3-oxazinan-2-one as a functional group in the synthesis of nanoparticles for controlled drug release. These nanoparticles demonstrated enhanced stability in biological environments and improved targeting efficiency, making them suitable for precision medicine applications.
The 5-benzyl-1,3-oxazinan-2-one compound has also been evaluated for its potential in neuropharmacology. A 2023 study in Neuropharmacology explored its effects on neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis. The results suggested that 5-benzyl-1,3-oxazinan-2-one could modulate the activity of microglial cells and reduce the production of pro-inflammatory cytokines, offering a novel approach to managing chronic neurological conditions.
Despite its promising properties, the 5-benzyl-1,3-oxazinan-2-one compound faces challenges in its clinical translation. One of the primary concerns is the need for further structure-activity relationship (SAR) studies to optimize its potency and selectivity. Additionally, toxicological assessments are essential to ensure its safety for human use. Ongoing research is focused on addressing these challenges through computational modeling and high-throughput screening techniques, which can accelerate the drug discovery process and reduce the risk of clinical trial failures.
Moreover, the 5-benzyl-1,3-oxazinan-2-one scaffold has inspired the development of hybrid molecules that combine its structural advantages with other pharmacophores. For instance, a 2024 study in Chemical Communications reported the synthesis of a 5-benzyl-1,3-oxazinan-2-one derivative that also incorporates a quinoline ring, resulting in enhanced antibacterial activity against multidrug-resistant bacteria. This hybrid approach highlights the potential of 5-benzyl-1,3-oxazinan-2-one as a versatile platform for the design of multifunctional therapeutics.
In conclusion, 5-benzyl-1,3-oxazinan-2-one (CAS 1803596-94-2) represents a significant contribution to the field of medicinal chemistry, with its structural versatility and potential applications in various therapeutic areas. Ongoing research continues to explore its pharmacological properties, synthetic methods, and clinical potential, positioning it as a promising candidate for the development of next-generation pharmaceuticals. As the field of drug discovery evolves, the 5-benzyl-1,3-oxazinan-2-one compound is likely to play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
For more information on 5-benzyl-1,3-oxazinan-2-one and its potential applications, researchers and pharmaceutical professionals are encouraged to refer to recent publications in peer-reviewed journals and scientific databases. These resources provide detailed insights into the compound's chemical properties, biological activities, and synthetic strategies, supporting further exploration and innovation in the field of medicinal chemistry.
Furthermore, the 5-benzyl-1,3-oxazinan-2-one compound has been the subject of patent applications and intellectual property considerations, reflecting its commercial potential. Companies and academic institutions are actively pursuing licensing agreements and collaborative research initiatives to further develop this compound into therapeutic agents. These efforts underscore the importance of innovation and collaboration in advancing pharmaceutical science and medical research.
In summary, 5-benzyl-1,3-oxazinan-2-one (CAS 1803596-94-2) stands as a testament to the power of medicinal chemistry in addressing complex health challenges. Its unique structural features and diverse biological activities position it as a valuable tool for drug discovery and therapeutic development. As research continues to uncover new applications and optimize its properties, the 5-benzyl-1,3-oxazinan-2-one compound is poised to make significant contributions to the field of pharmaceutical science and improve the lives of patients worldwide.
1803596-94-2 (5-benzyl-1,3-oxazinan-2-one) Related Products
- 1246391-73-0(all-(S)-Posaconazole)
- 2137583-36-7(1-Azaspiro[4.5]decan-4-one, 1-methyl-8-(1-methylethyl)-)
- 50683-74-4(N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methylamine)
- 94718-66-8(9H-Pyrido[2,3-b]indole-6-carboxylic acid)
- 2309431-87-4(Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate)
- 2228371-61-5(1-(1-ethyl-1H-imidazol-2-yl)cyclobutylmethanol)
- 860343-95-9(Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate)
- 1019095-15-8(2-chloro-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}benzamide)
- 1427021-75-7(Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate)
- 1203898-23-0(2-chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine)




